

"comparing commercial sources of Gastrin I (human) (sulfated)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gastrin I (human) (sulfated)

Cat. No.: B12408143

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A Researcher's Guide to Commercial Human Gastrin I (sulfated)

For researchers and drug development professionals investigating gastrointestinal signaling, cancer biology, and organoid cultures, selecting a reliable source of human Gastrin I (sulfated) is a critical first step. This peptide hormone is a key regulator of gastric acid secretion and cellular growth, primarily acting through the cholecystinin B receptor (CCK2R). The purity, biological activity, and consistency of commercially available Gastrin I can significantly impact experimental outcomes. This guide provides a comparative overview of prominent commercial sources, supporting experimental data, and detailed protocols for key applications.

Commercial Supplier Overview

A variety of life science suppliers offer synthetic human Gastrin I (sulfated). While direct comparative studies are limited, researchers can evaluate products based on purity, available biological activity data, and citations in peer-reviewed literature. The following table summarizes the product specifications from several well-known vendors.

Supplier	Product Name	Catalog Number	Purity	Formulation	Storage
Tocris Bioscience	Gastrin I (human)	3006	≥95% (HPLC)	Lyophilized solid	-20°C
R&D Systems	Gastrin I (human)	3006	≥95% (HPLC)	Lyophilized solid	-20°C
Sigma-Aldrich	Gastrin I human	G9020	≥95% (HPLC)	Powder	-20°C
MedchemExpress	Gastrin I (human) (sulfated)	HY-P0185A	>98%	Lyophilized solid	-20°C
Anaspec	Gastrin-1, human	AS-20750	Not specified	Lyophilized solid	-20°C
Gentaur	Gastrin I (human) (sulfated)	121-4013891	Not specified	Not specified	Not specified
Aapptec	Gastrin-1, human	G1011	Not specified	Lyophilized solid	-20°C
AbMole	Gastrin-I (human)	M1903	>98%	Lyophilized solid	-20°C, protect from light

Performance Data from Published Studies

Direct, side-by-side comparisons of Gastrin I from different suppliers in published literature are scarce. However, some suppliers provide lot-specific bioactivity data or cite publications that have successfully used their products.

For instance, both Tocris Bioscience and R&D Systems report EC₅₀ values for Gastrin I-stimulated gastric epithelial cell proliferation and histamine secretion, with stated EC₅₀ values of 6.2 pM and 0.014 nM, respectively[1][2]. These values provide a benchmark for the expected biological activity of their products. Researchers are encouraged to request certificates of analysis from suppliers, which may contain lot-specific purity and activity data.

Key Experimental Protocols

The following are detailed protocols for common assays involving Gastrin I, providing a framework for evaluating the performance of the peptide from different commercial sources.

Cell Proliferation Assays

1. MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Replace the medium with fresh medium containing various concentrations of Gastrin I. Include a vehicle-only control.
- **Incubation:** Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
- **Solubilization:** Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

2. BrdU Incorporation Assay for DNA Synthesis

This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.

Protocol:

- **Cell Seeding and Treatment:** Follow steps 1 and 2 of the MTT assay protocol.

- **BrdU Labeling:** Two to four hours before the end of the treatment period, add BrdU to each well to a final concentration of 10 μ M.
- **Fixation and Denaturation:** After the incubation, remove the medium, and fix the cells with a fixing solution (e.g., methanol-based) for 30 minutes. Denature the DNA by adding 2 M HCl for 20 minutes at room temperature.
- **Blocking:** Wash the cells with PBS and block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
- **Antibody Incubation:** Incubate with an anti-BrdU antibody for 1 hour at room temperature.
- **Secondary Antibody and Detection:** Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm.

Signaling Pathway Analysis

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CCK2R by Gastrin I.

Protocol:

- **Cell Seeding:** Plate cells expressing CCK2R in a 96-well black-walled, clear-bottom plate and culture overnight.
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
- **Baseline Measurement:** Measure the baseline fluorescence using a fluorescence plate reader.
- **Gastrin I Addition:** Add various concentrations of Gastrin I to the wells.
- **Fluorescence Measurement:** Immediately measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the extent of calcium mobilization.

Gastric Organoid Culture

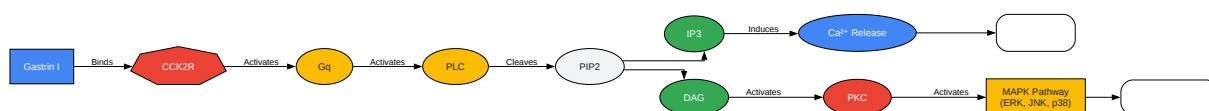
Gastrin I is a crucial component of the culture medium for the development and maintenance of gastric organoids.

Protocol:

- **Gland Isolation:** Isolate gastric glands from tissue biopsies by chelation and mechanical dissociation.
- **Matrigel Embedding:** Embed the isolated glands in Matrigel® on a pre-warmed culture plate.
- **Culture Medium:** Overlay the Matrigel with a complete gastric organoid culture medium. A typical medium includes basal media (e.g., Advanced DMEM/F12) supplemented with growth factors such as EGF, Noggin, R-spondin1, FGF10, Wnt3a, and Gastrin I (typically at 10 nM) [3].
- **Culture Maintenance:** Change the medium every 2-3 days and passage the organoids every 7-10 days.

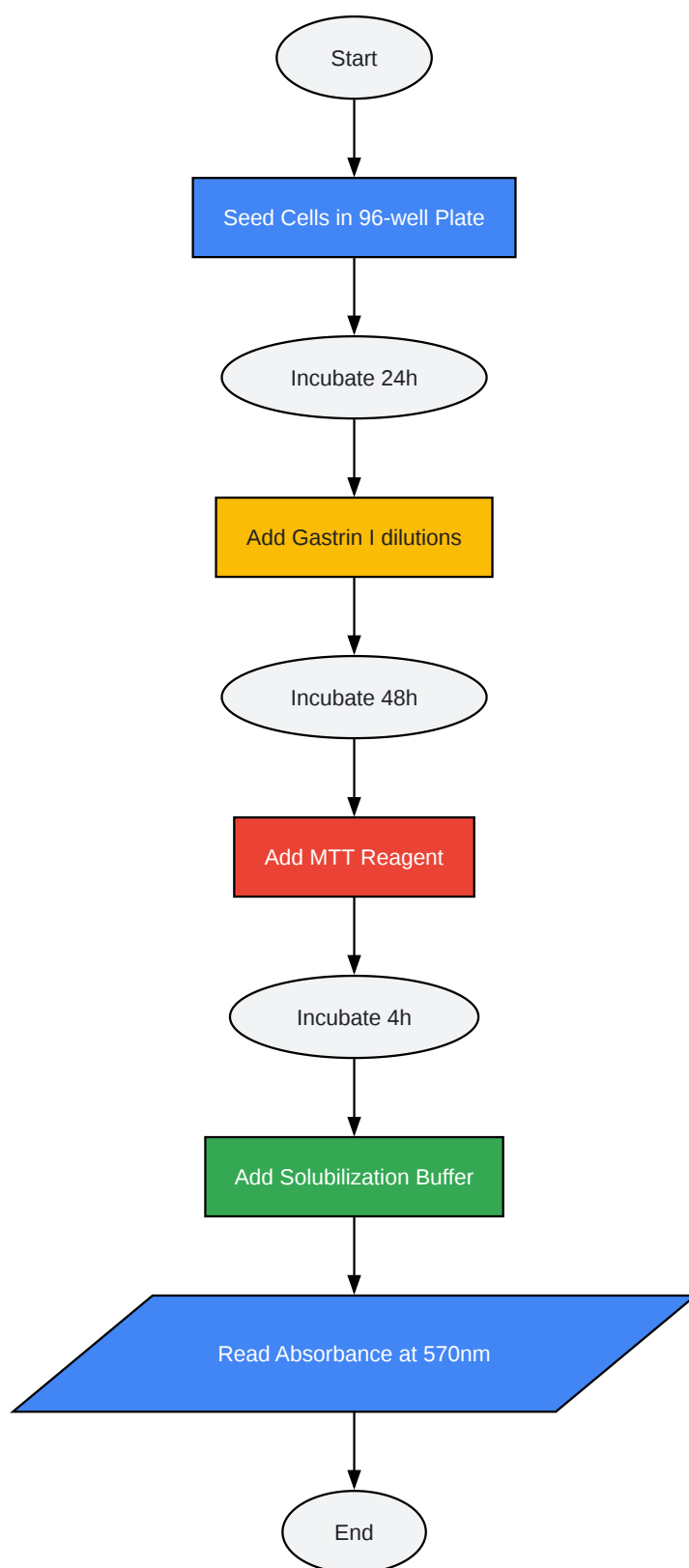
Visualizing Gastrin I Signaling and Experimental Workflow

To further aid in understanding the molecular mechanisms and experimental design, the following diagrams were generated using Graphviz.



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Gastrin I Signaling Pathway via CCK2R.



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Workflow for a Gastrin I-induced cell proliferation MTT assay.

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- To cite this document: BenchChem. ["comparing commercial sources of Gastrin I (human) (sulfated)"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408143#comparing-commercial-sources-of-gastrin-i-human-sulfated]

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